Fmoc-L-homopropargylglycine: A Technical Guide for Researchers
Fmoc-L-homopropargylglycine: A Technical Guide for Researchers
Introduction: Fmoc-L-homopropargylglycine is a non-canonical amino acid that has become an indispensable tool in chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne side chain and an Fmoc-protected amine, allows for its seamless integration into peptides via standard Solid-Phase Peptide Synthesis (SPPS). The alkyne handle serves as a versatile reactive group for post-synthetic modifications, most notably through the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications.
Chemical Properties and Structure
Fmoc-L-homopropargylglycine is characterized by a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine, which is stable under acidic conditions but readily cleaved by a mild base like piperidine, making it ideal for SPPS.[1] The L-configuration denotes its specific stereochemistry. The homopropargyl side chain contains a terminal alkyne, a small and minimally disruptive functional group that is stable throughout the peptide synthesis process and requires no protection.[1]
1.1. General and Physical Properties
The fundamental chemical and physical characteristics of Fmoc-L-homopropargylglycine are summarized below. These properties are essential for handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 942518-21-0 | [1][2] |
| Molecular Formula | C₂₁H₁₉NO₄ | [2][3] |
| Molecular Weight | 349.38 g/mol | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95% - ≥99% (HPLC) | [4][5] |
| Storage Temperature | 15-25°C or at lower temperatures (0-8°C) for long-term | [4] |
1.2. Structural Identifiers and Computed Properties
Detailed structural identifiers and computationally predicted properties provide deeper insight into the molecule's topology and behavior in different chemical environments.
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexynoic acid | [2] |
| SMILES | C#CCC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [2] |
| InChI Key | IISRBJULQYVYGV-IBGZPJMESA-N | [1][2] |
| Topological Polar Surface Area | 75.6 Ų | [2] |
| XLogP3 | 3.6 | [2] |
1.3. Molecular Structure Diagram
The diagram below illustrates the two-dimensional structure of Fmoc-L-homopropargylglycine, highlighting the key functional groups: the Fmoc protecting group, the carboxylic acid, and the terminal alkyne side chain.
Caption: 2D structure of Fmoc-L-homopropargylglycine.
Experimental Protocols and Applications
Fmoc-L-homopropargylglycine is primarily used as a building block to introduce a reactive alkyne group into a specific position within a peptide sequence. This enables a wide range of subsequent chemical modifications.
2.1. Solid-Phase Peptide Synthesis (SPPS) Incorporation
The incorporation of Fmoc-L-homopropargylglycine into a growing peptide chain follows standard Fmoc-based SPPS protocols. The alkyne side chain is stable to the repetitive cycles of deprotection and coupling.
Detailed Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Wang or Rink Amide resin) pre-loaded with the first C-terminal amino acid.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.[1][6] This is typically repeated once.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation & Coupling: In a separate vessel, dissolve Fmoc-L-homopropargylglycine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add an activator base such as N,N-diisopropylethylamine (DIPEA). Add this activation mixture to the resin.
-
Coupling Reaction: Agitate the resin mixture for 1-2 hours at room temperature to allow for the formation of the new peptide bond.
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA).[1]
Caption: Workflow for incorporating Fmoc-L-Hpg in SPPS.
2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
After the alkyne-containing peptide is synthesized and purified, the terminal alkyne serves as a handle for "click chemistry." The CuAAC reaction forms a stable triazole linkage with an azide-modified molecule (e.g., a fluorescent dye, biotin tag, or drug molecule).[1]
Detailed Methodology:
-
Reactant Preparation: Dissolve the alkyne-containing peptide and the azide-functionalized molecule in a suitable solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done by reducing a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[1] A copper-stabilizing ligand (e.g., THPTA or TBTA) is often included to improve reaction efficiency and prevent catalyst disproportionation.
-
Reaction Execution: Add the copper(I) catalyst solution to the peptide/azide mixture. The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.
-
Purification: The resulting triazole-linked conjugate can be purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: Reaction pathway for CuAAC bioconjugation.
2.3. Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT)
A powerful application of L-homopropargylglycine (the deprotected form of the amino acid) is its use as a surrogate for methionine in cellular protein synthesis.[1] Because of its structural similarity, it is recognized by the cell's own machinery and incorporated into newly synthesized proteins.[1] This technique, known as BONCAT, allows for the specific labeling and subsequent isolation or visualization of nascent proteins.[1]
Experimental Workflow:
-
Metabolic Labeling: Cells are cultured in methionine-free media supplemented with L-homopropargylglycine (HPG). During this period, newly synthesized proteins will incorporate HPG instead of methionine.
-
Cell Lysis: The cells are harvested and lysed to release the total protein content.
-
Click Reaction: The alkyne-labeled proteome in the cell lysate is then subjected to a CuAAC reaction with an azide-functionalized reporter tag, such as azide-biotin (for affinity purification) or an azide-fluorophore (for visualization).
-
Analysis: The labeled proteins can be visualized via fluorescence microscopy or SDS-PAGE and in-gel fluorescence, or they can be enriched and purified using streptavidin beads (if biotin-tagged) for identification by mass spectrometry.[1]
Caption: Experimental workflow for BONCAT protein labeling.
Synthesis and Stability
An efficient, multigram-scale synthesis of enantiopure (>98% ee) Fmoc-L-homopropargylglycine has been developed, making this crucial reagent more accessible.[7][8][9][10] The route often starts from Boc-L-Glu-OtBu and involves a key Seyferth-Gilbert homologation step to form the terminal alkyne.[7][8]
Stability and Storage:
-
Solid Form: As a solid, Fmoc-L-homopropargylglycine is stable when stored in a cool, dry, and dark place.[11] It is important to protect it from moisture to prevent hydrolysis and from basic environments which could prematurely cleave the Fmoc group.[11]
-
Solution: Stability in solution is dependent on the solvent and pH. Stock solutions should be prepared fresh when possible. In basic conditions (e.g., during the deprotection step in SPPS), the Fmoc group is intentionally cleaved. The alkyne group itself is generally stable but can undergo oxidation over long-term storage.[1]
Conclusion
Fmoc-L-homopropargylglycine is a versatile and powerful chemical tool. Its straightforward incorporation into peptides via SPPS and the bio-orthogonal reactivity of its alkyne side chain provide a robust platform for a wide array of applications, from creating novel peptide-based therapeutics and biomaterials to studying dynamic cellular processes like protein synthesis. The well-established protocols for its use in SPPS and CuAAC reactions, combined with its increasing commercial and synthetic accessibility, ensure its continued prominence in advanced scientific research.
References
- 1. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]
- 2. Fmoc-L-homopropargylglycine | C21H19NO4 | CID 56953874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-L-propargylglycine [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. benchchem.com [benchchem.com]
